molecular formula C18H16N2O B7519388 N-Methyl-N-benzylquinoline-8-carboxamide

N-Methyl-N-benzylquinoline-8-carboxamide

Cat. No.: B7519388
M. Wt: 276.3 g/mol
InChI Key: AOMPGEOHJBBRNJ-UHFFFAOYSA-N
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Description

N-Methyl-N-benzylquinoline-8-carboxamide is a synthetic small molecule featuring a quinoline scaffold substituted with an N-methyl-N-benzyl carboxamide group at the 8-position . This molecular architecture is of significant interest in medicinal chemistry, particularly in the development of potential therapeutic agents. The compound's structural features, including a molecular weight of 276.332 g/mol, a calculated logP of 3.507, and a polar surface area of 33.2 Ų, suggest favorable drug-like properties for preclinical research . Quinoline-based compounds are extensively investigated for their diverse biological activities. Recent scientific exploration highlights the promise of analogous quinoline derivatives as potent inhibitors of nitric oxide synthase (NOS) isoforms, specifically targeting both neuronal NOS (nNOS) and inducible NOS (iNOS) . This dual inhibition is a promising therapeutic strategy in disease areas such as oncology, particularly for glioma, where these enzymes are often dysregulated and contribute to tumor progression . The presence of the N-benzyl group in the structure is a common motif in bioactive molecules and may contribute to target engagement and selectivity. Researchers can utilize this compound as a key chemical intermediate or as a pharmacological tool compound to explore these mechanisms further. It is supplied with guaranteed high purity and is intended for use in laboratory research applications only. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-benzyl-N-methylquinoline-8-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c1-20(13-14-7-3-2-4-8-14)18(21)16-11-5-9-15-10-6-12-19-17(15)16/h2-12H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMPGEOHJBBRNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carboxylic Acid Activation and Amide Coupling

The foundational strategy involves activating quinoline-8-carboxylic acid for nucleophilic attack by N-methyl-N-benzylamine. While direct coupling is thermodynamically unfavorable, activation via chlorination using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ generates the reactive acyl chloride intermediate. For example, quinoline-6-carboxylic acid derivatives have been synthesized by refluxing with SOCl₂ in dry toluene, followed by reaction with 2-aminophenol in the presence of potassium carbonate (K₂CO₃) to achieve yields of 65–80%. This method, though reliable, requires stringent anhydrous conditions and generates stoichiometric HCl, necessitating robust neutralization protocols.

Cyclocondensation of Ortho-Substituted Anilines

An alternative route involves constructing the quinoline core in situ. A representative procedure starts with ortho-toluidine and ethoxymethylene malonate diethyl ester (EMME), heated at 120°C for 2 hours to form diethyl 2-((o-tolylamino)methylene)malonate. Subsequent microwave-assisted cyclization in diphenyl ether at >250°C with 2-chlorobenzoic acid catalysis yields ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (70% yield). Hydrolysis of the ester to the carboxylic acid, followed by hydrazide formation and benzoylation, completes the synthesis.

Microwave-Assisted Synthesis

Accelerated Cyclization Kinetics

Microwave irradiation significantly reduces reaction times for quinoline ring formation. In one protocol, diethyl 2-((o-tolylamino)methylene)malonate undergoes cyclization in diphenyl ether under microwave conditions (>250°C, 2 hours), achieving a 70% yield compared to 50–60% via conventional heating. The rapid thermal transfer minimizes side reactions such as decarboxylation or over-oxidation, preserving functional group integrity.

Solvent-Free Approaches

Recent innovations eliminate diphenyl ether, a high-boiling solvent with environmental and safety concerns. Solvent-free microwave reactions using solid acid catalysts (e.g., montmorillonite K10) enable quinoline synthesis at 200–220°C with comparable yields (65–75%). This method aligns with green chemistry principles by reducing solvent waste and energy consumption.

Catalytic Transamidation Strategies

Palladium-Catalyzed C(acyl)–N Bond Activation

Transamidation of preformed 8-aminoquinoline amides offers a modular approach. Boc-protected 8-aminoquinoline amides undergo palladium-catalyzed exchange with primary or secondary amines. For instance, reacting N-(quinolin-8-yl)benzamide with aniline in the presence of Pd(OAc)₂ and N-heterocyclic carbene (NHC) ligands at 100°C for 12 hours achieves 85–92% yields. The Boc group twists the amide bond, reducing resonance stabilization and facilitating metal insertion into the C(acyl)–N bond.

Nickel-Catalyzed Alcoholysis

Nickel complexes enable transamidation under milder conditions. Using Ni(cod)₂ with PCy₃ as a ligand, 8-aminoquinoline amides react with N-methyl-N-benzylamine in methanol at 60°C, achieving 78–88% yields. This method is particularly effective for alkyl amines, which are less nucleophilic than their aromatic counterparts.

Comparative Analysis of Methodologies

Method Conditions Yield (%) Advantages Limitations
Classical CondensationSOCl₂, toluene, 110°C, 6h65–80High purity; scalableHCl generation; anhydrous requirements
Microwave CyclizationDiphenyl ether, >250°C, 2h70Rapid; reduced side reactionsHigh energy input; solvent toxicity
Solvent-Free MicrowaveMontmorillonite K10, 220°C, 1.5h65–75Eco-friendly; cost-effectiveCatalyst recovery challenges
Pd-Catalyzed TransamidationPd(OAc)₂, NHC, 100°C, 12h85–92Modular; broad substrate scopeExpensive catalysts; ligand synthesis
Ni-Catalyzed AlcoholysisNi(cod)₂, PCy₃, MeOH, 60°C, 8h78–88Mild conditions; alkyl amine compatibleLimited to activated amides

Mechanistic Insights and Optimization

Role of Protecting Groups

Boc protection in transamidation reactions lowers the activation energy by distorting the amide plane, as confirmed by X-ray crystallography. This distortion reduces resonance stabilization, favoring oxidative addition of low-valent metals into the C(acyl)–N bond.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates in classical condensation by stabilizing charged intermediates. Conversely, nonpolar solvents (toluene, xylene) improve yields in microwave cyclization by minimizing solvolysis.

Temperature and Time Trade-offs

Higher temperatures (>250°C) in microwave cyclization reduce reaction times but risk decomposition. Kinetic studies reveal an optimal window of 220–240°C for balancing speed and product stability .

Chemical Reactions Analysis

N-Methyl-N-benzylquinoline-8-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-Methyl-N-benzylquinoline-8-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of dyes, materials, and catalysts due to its unique chemical properties

Mechanism of Action

The mechanism of action of N-Methyl-N-benzylquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Key Features Reactivity/Applications Reference
N-Methyl-N-benzylquinoline-8-carboxamide N-methyl, N-benzyl, C8-carboxamide Enables C5-H bromination via Cu catalysis; N,N-bidentate chelation Selective C-H functionalization
N-Ethyl-N-methyl-8-quinolinecarboxamide N-ethyl, N-methyl, C8-carboxamide Reduced steric bulk compared to benzyl; potential for altered metal binding Not reported for C-H activation
2-Methyl-N-(quinolin-8-yl)benzamide 2-methylbenzoyl, C8-carboxamide Lacks N-benzyl group; used in Co-promoted dimerization reactions Forms dimers under cobalt catalysis
8-Hydroxy-N-(picolyl)quinoline-7-carboxamide C7-carboxamide, C8-hydroxy, picolyl Antifungal activity; hydroxy group alters solubility Targets fungal pathogens
N-(5-amino-6-methylthioquinolin-8-yl)acetamide C5-amino, C6-methylthio, C8-acetamide Electron-rich substituents; potential bioactivity Unspecified in provided evidence
Key Observations :
  • Substituent Effects on Reactivity: The N-benzyl group in this compound provides steric hindrance and electronic stabilization, which are absent in simpler analogues like N-Ethyl-N-methyl-8-quinolinecarboxamide. This difference is critical for enabling selective C5-H bromination, as non-benzylated derivatives (e.g., N-methyl-N-(quinolin-8-yl)benzamide) failed to react under similar conditions .
  • Positional Isomerism: Moving the carboxamide from C8 to C7 (as in 8-hydroxyquinoline-7-carboxamide derivatives) shifts biological activity toward antifungal applications, likely due to altered hydrogen-bonding interactions .
  • Chelation Capacity: The N,N-bidentate coordination in 8-aminoquinoline amides is essential for metal-catalyzed reactions.

Q & A

Q. What are the critical steps in synthesizing N-Methyl-N-benzylquinoline-8-carboxamide, and how are intermediates characterized?

The synthesis typically involves multi-step organic reactions, including:

  • Quinoline core formation : Oxidative cyclization using potassium permanganate or Pd-mediated coupling reactions .
  • N-Methylation : Alkylation with methyl iodide or reductive amination using sodium cyanoborohydride (NaBH3CN) under controlled pH (~6) .
  • Carboxamide introduction : Coupling activated quinoline-8-carboxylic acid derivatives (e.g., acid chlorides) with N-benzylamine via HATU/DMAP-mediated reactions . Characterization : Intermediates are validated using 1H^1H/13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography for stereochemical confirmation .

Q. Which spectroscopic and computational methods are essential for structural elucidation?

  • NMR : 1H^1H-NMR identifies substituent patterns (e.g., benzyl protons at δ 4.5–5.0 ppm; quinoline aromatic protons at δ 7.5–9.0 ppm) .
  • X-ray crystallography : Resolves bond angles and torsional strain in the quinoline-benzyl interface (e.g., dihedral angles ~70° between aromatic planes) .
  • DFT calculations : Validate electronic structures and predict reactivity using Gaussian09 with B3LYP/6-31G(d) basis sets .

Q. How is preliminary biological activity screened for this compound?

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR, Src) using fluorescence polarization or ADP-Glo™ kits .
  • Cellular viability assays : Assess cytotoxicity in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, with IC50_{50} values compared to structural analogs .
  • Receptor binding studies : Radioligand displacement assays for GPCR targets (e.g., serotonin receptors) .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

  • Catalyst screening : Palladium on carbon (Pd/C) under hydrogen for selective reductions; avoid over-reduction by monitoring via TLC .
  • Solvent optimization : Use DMF for carboxamide coupling at 80°C, achieving >80% yield .
  • Purification : Recrystallization from ethyl acetate/petroleum ether (1:3) improves purity to >95% .
ParameterOptimal ConditionYield Improvement
Catalyst10% Pd/C, H2_2 (1 atm)15–20%
Reaction Time15 h at 353 K10%
Solvent SystemDMF/Ethyl Acetate25%

Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved?

  • Metabolic stability : Assess liver microsome stability (e.g., human CYP3A4 metabolism) to identify rapid degradation .
  • Membrane permeability : Use Caco-2 monolayers to evaluate efflux ratios (P-gp substrate potential) .
  • Structural analogs : Compare with methyl/methoxy-substituted quinolines (e.g., 8-methoxy variants show 3x higher cellular uptake) .

Q. What strategies enhance target selectivity against off-target kinases?

  • Molecular docking : Identify key interactions (e.g., hydrogen bonding with kinase hinge regions) using AutoDock Vina .
  • Kinase profiling : Screen against panels of 100+ kinases (e.g., DiscoverX KINOMEscan) to identify selectivity clusters .
  • SAR analysis : Modify the benzyl group with electron-withdrawing substituents (e.g., -Cl, -CF3_3) to reduce hydrophobic off-target binding .

Q. How do molecular dynamics (MD) simulations inform mechanism of action?

  • Binding stability : Simulate ligand-protein complexes (e.g., EGFR kinase domain) for >100 ns to assess RMSD fluctuations (<2 Å indicates stable binding) .
  • Water-mediated interactions : Identify conserved water molecules in the ATP-binding pocket critical for inhibitor affinity .
  • Free energy calculations : Use MM-PBSA to calculate ΔGbinding_{binding} values, correlating with experimental IC50_{50} data .

Q. What methodologies address solubility and stability challenges in formulation?

  • Salt formation : Co-crystallize with succinic acid to improve aqueous solubility (e.g., 2.5 mg/mL vs. 0.3 mg/mL free base) .
  • Lyophilization : Stabilize as a lyophilized powder in mannitol/sucrose matrices for long-term storage .
  • Degradation studies : Accelerated stability testing (40°C/75% RH) identifies hydrolytic degradation pathways (e.g., amide bond cleavage) .

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